16,16-Dimethylprostaglandin E
描述
属性
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+/t16-,17-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOFITYRYPQNLL-ZWSAOQBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41692-15-3 | |
| Record name | 16,16-Dimethylprostaglandin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
准备方法
Starting Materials and Key Intermediates
The synthesis of 16,16-dimethyl-PGE1 typically begins with prostaglandin E1 (PGE1) or its derivatives as precursors. However, introducing dimethyl groups at the 16-position requires modification of the ω-chain (upper side chain) of the prostaglandin backbone. A common intermediate is the Corey lactone, a bicyclic structure that serves as a template for constructing the cyclopentane ring and adjacent functional groups.
Table 1: Key Starting Materials and Their Roles
Stereoselective Alkylation at the 16-Position
The critical step in synthesizing 16,16-dimethyl-PGE1 is the introduction of methyl groups at the 16-position while maintaining the compound’s stereochemistry. This is achieved through:
-
Conjugate addition of methyl groups to an α,β-unsaturated ketone intermediate.
-
Use of Grignard reagents (e.g., methylmagnesium bromide) to alkylate the carbonyl group at the 16-position.
For example, reacting a prostaglandin E1 derivative with methylmagnesium bromide under anhydrous conditions yields the dimethylated product. The reaction requires strict temperature control (-20°C to 0°C) to avoid over-alkylation.
Stepwise Synthetic Routes
Route 1: Modification of Prostaglandin E1
This method involves direct methylation of PGE1’s ω-chain:
-
Protection of hydroxyl groups : The 11- and 15-hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) ethers to prevent unintended reactions.
-
Selective methylation : The 16-position is alkylated using dimethyl sulfate or methyl iodide in the presence of a strong base (e.g., LDA).
-
Deprotection : TBDMS groups are removed via fluoride-mediated cleavage (e.g., TBAF).
Table 2: Reaction Conditions for Route 1
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydroxyl protection | TBDMS-Cl, imidazole, DMF | 92% |
| Methylation | CH₃I, LDA, THF, -78°C | 65% |
| Deprotection | TBAF, THF, rt | 85% |
Route 2: De Novo Synthesis from Corey Lactone
A more complex route constructs the prostaglandin backbone from scratch:
-
Corey lactone activation : The lactone is opened using a Wittig reagent to form the α-chain.
-
ω-Chain assembly : A phosphorane reagent introduces the dimethylated ω-chain via Horner-Wadsworth-Emmons olefination.
-
Global deprotection : Sequential removal of protecting groups yields 16,16-dimethyl-PGE1.
Key Challenge : Achieving the correct E-configuration of the double bond in the ω-chain requires precise control of reaction kinetics and stoichiometry.
Industrial-Scale Production and Optimization
Catalytic Enhancements
Industrial methods prioritize cost efficiency and scalability:
-
Catalytic asymmetric hydrogenation : Rhodium-based catalysts (e.g., Rh-DIOP) enforce stereochemical control during cyclopentane ring formation.
-
Continuous flow chemistry : Reduces reaction times and improves yields by maintaining optimal temperature and mixing conditions.
Table 3: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction volume | 50 mL | 500 L |
| Catalyst loading | 5 mol% | 0.5 mol% |
| Yield | 60–70% | 85–90% |
化学反应分析
反应类型: 16,16-二甲基前列腺素E1经历各种化学反应,包括:
氧化: 此反应可以改变分子中存在的羟基。
还原: 还原反应会影响羰基。
取代: 取代反应可以在羟基或羧基处发生
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化会导致酮或羧酸的形成,而还原会导致醇的形成 .
科学研究应用
Gastroprotective Effects
Mechanisms of Action:
dmPGE1 has been shown to protect the gastric mucosa from injury while influencing gastric secretions. In a study involving Heidenhain pouches in dogs, 16,16-dimethyl prostaglandin E2 (a related compound) demonstrated a protective effect on the gastric mucosal barrier by stimulating the secretion of Na+ and Cl- without damaging the barrier itself .
Case Study:
A study highlighted that 16,16-dimethyl prostaglandin E2 significantly reduced ulceration in rats subjected to stress after hepatectomy. The treatment suppressed postoperative reductions in gastric pH and blood flow, indicating its effectiveness in preventing stress-induced ulcers .
Hepatoprotective Properties
Effects on Liver Regeneration:
dmPGE1 has been investigated for its role in liver regeneration post-hepatectomy. In animal models, treatment with dmPGE1 resulted in enhanced mitotic activity and improved DNA synthesis rates compared to untreated controls, suggesting a favorable impact on liver regeneration after surgical stress .
Cytoprotection Against Hepatitis:
In murine models of fulminant hepatitis, dmPGE1 exhibited protective effects against liver damage. Treated mice showed significantly lower levels of alanine aminotransferase (ALT) and improved metabolic profiles compared to untreated counterparts, indicating its potential as a therapeutic agent in managing acute liver injuries .
Stem Cell Amplification
Clinical Applications:
Recent clinical trials have explored the use of dmPGE1 in enhancing blood stem cell populations during umbilical cord blood transplantation. In a Phase Ib trial, patients receiving dmPGE1-treated cord blood exhibited improved immune reconstitution compared to those receiving untreated units . This finding suggests that dmPGE1 can significantly amplify stem cell engraftment and improve transplantation outcomes.
Preclinical Findings:
In preclinical studies with mice, dmPGE1 treatment resulted in a fourfold increase in the engraftment efficiency of treated bone marrow stem cells compared to untreated cells. This was attributed to enhanced cellular responses facilitated by the compound .
Other Notable Applications
Intestinal Health:
Research indicates that dmPGE1 can induce villus contraction in the intestine, which may play a role in mucosal restitution following injury. However, while it causes contraction, it does not accelerate mucosal healing as previously hypothesized .
Collagen Deposition Inhibition:
In studies assessing chronic liver injury models, dmPGE1 was found to delay collagen deposition and fat accumulation within the liver. This suggests potential applications in treating fibrotic liver diseases by mitigating collagen synthesis .
Data Summary Table
作用机制
16,16-二甲基前列腺素E1通过与靶细胞表面的前列腺素受体结合发挥其作用。这种结合激活细胞内信号通路,导致各种生理反应,如平滑肌收缩。 该化合物在收缩气管、支气管和平滑肌方面特别有效 .
类似化合物:
前列腺素E1: 天然对应物具有类似的生物活性,但代谢稳定性较差。
前列腺素F2α: 另一种前列腺素,具有不同的受体亲和力和生理效应。
吉美前列素: 一种前列腺素E1类似物,用于宫颈扩张和妊娠终止.
独特性: 16,16-二甲基前列腺素E1的独特性在于其增强的代谢稳定性和与天然和合成对应物相比诱导平滑肌收缩的效力增强 .
相似化合物的比较
Comparison with Structural and Functional Analogues
Structural Analogues: PGE1 vs. PGE2 Derivatives
16,16-Dimethyl-PGE1 vs. 16,16-Dimethyl-PGE2
Key Findings
- Metabolic Stability : The 16,16-dimethyl group in both analogues reduces enzymatic degradation, but esterification in PGE2 derivatives (e.g., IV-A in ) further prolongs half-life.
- Therapeutic Specificity : Gemeprost’s efficacy in abortion (58.9% success) highlights its uterine-specific activity, whereas PGE2 derivatives are more associated with inflammation and vascular regulation.
Functional Analogues: Other Prostaglandin Derivatives
Gemeprost vs. Misoprostol (PGE1 Analogue)
Key Findings
- Gemeprost’s dimethyl modification enhances receptor targeting, reducing off-target effects compared to misoprostol.
Non-Prostaglandin Analogues (HBK and D-Series Compounds)
While HBK14–19 (phenoxyethoxyethyl piperazines) and D14–20 (penta-2,4-dienamides) are structurally unrelated to prostaglandins, their development underscores the importance of methylation and esterification in drug design:
- HBK Series: Methyl/phenoxy groups improve CNS penetration for neurological targets.
- D-Series : Methylthio or benzyloxy groups enhance solubility and binding affinity .
生物活性
16,16-Dimethyl prostaglandin E1 (dmPGE1) is a synthetic analog of prostaglandin E1 (PGE1), notable for its enhanced metabolic stability and potent biological activities. This compound has garnered attention for its diverse effects on various biological systems, particularly in the realms of immunomodulation, cytoprotection, and gastrointestinal physiology.
16,16-Dimethyl-PGE1 exhibits structural modifications that confer increased resistance to enzymatic degradation compared to its natural counterpart. Its mechanism of action primarily involves binding to specific prostaglandin receptors, leading to various physiological responses including vasodilation, inhibition of platelet aggregation, and modulation of immune responses .
Biological Effects
Immunomodulatory Activity
Research indicates that dmPGE1 possesses significant immunomodulatory properties. In a study involving murine hepatitis virus type 3 (MHV-3) infection, dmPGE1 treatment resulted in reduced histological and biochemical markers of liver damage. Specifically, treated mice displayed normal blood glucose levels and significantly lower serum alanine aminotransferase (ALT) levels compared to untreated controls, suggesting a protective effect against fulminant hepatitis .
Cytoprotective Effects
The cytoprotective properties of dmPGE1 have been demonstrated in both in vivo and in vitro models. In isolated hepatocyte cultures infected with MHV-3, dmPGE1 treatment led to decreased cell death and maintained cellular integrity despite viral exposure. This suggests that dmPGE1 can enhance cell survival during viral infections without affecting viral replication directly .
Gastrointestinal Effects
In gastrointestinal studies, dmPGE1 has been shown to stimulate alkaline secretion and promote mucosal growth. A dose-dependent increase in mucosal thickness was observed in the gastric antrum and proximal colon following administration of dmPGE1 in rat models. This effect is attributed to increased mitotic activity and hyperplasia of mucous cells, indicating potential therapeutic applications for gastrointestinal disorders .
Table 1: Summary of Biological Activities of 16,16-Dimethyl-PGE1
Case Studies
Case Study 1: Fulminant Hepatitis Protection
In a controlled experiment with BALB/cJ mice infected with MHV-3, treatment with dmPGE1 before or after infection significantly mitigated liver damage. The mean ALT levels dropped from 1402 IU/liter in untreated mice to 63 IU/liter in treated ones, demonstrating the compound's protective role against acute liver injury .
Case Study 2: Gastric Mucosal Hyperplasia
A long-term study involving rats treated with high doses of dmPGE1 revealed significant alterations in gastric morphology. The treatment resulted in a marked increase in mucosal thickness across various gastrointestinal segments, particularly the gastric antrum (+115%), suggesting potential applications for enhancing gastric mucosal defenses .
Research Findings
Recent studies have expanded the understanding of dmPGE1's biological activities:
- Procoagulant Activity Modulation : dmPGE1 has been shown to prevent the induction of procoagulant activity in macrophages during viral infections, indicating a role in modulating immune responses without exacerbating inflammation .
- Metabolic Stability : The structural modifications present in dmPGE1 contribute to its longer half-life and sustained biological activity compared to PGE1, making it a valuable candidate for therapeutic use .
常见问题
Basic Research Questions
Q. What are the structural characteristics and nomenclature of 16,16-dimethyl-PGE1?
- Methodological Answer : The compound’s systematic name is 9-oxo-11R,15S-dihydroxy-16,16-dimethyl-13E-prostaenoic acid , with a molecular formula of C₂₂H₃₈O₅ and an exact mass of 382.271925 g/mol . Key structural features include two methyl groups at position 16 (modifying prostaglandin E1’s native structure) and a conjugated double bond at position 12. Researchers should validate structural assignments using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity.
Q. What experimental protocols are commonly used to synthesize 16,16-dimethyl-PGE1?
- Methodological Answer : Synthesis typically involves stereoselective oxidation and methylation of precursor prostaglandins. For example:
- Step 1 : Use a Corey lactone intermediate to establish the cyclopentane ring.
- Step 2 : Introduce methyl groups via alkylation at C16 using dimethyl sulfate or methyl iodide under controlled pH (8–9) to minimize side reactions.
- Step 3 : Purify via reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
- Critical Parameters : Monitor reaction temperature (< 0°C for methylation) and protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired substitutions.
Q. How is 16,16-dimethyl-PGE1 characterized in vitro?
- Methodological Answer : Standard assays include:
- Receptor binding : Radioligand displacement assays (e.g., competition with ³H-PGE1 on EP2/EP4 receptors).
- Stability studies : Incubate in buffer (pH 7.4, 37°C) and quantify degradation via LC-MS over 24 hours.
- Bioactivity : Measure cAMP production in HEK293 cells transfected with prostaglandin receptors .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 16,16-dimethyl-PGE1 to improve yield and stereochemical fidelity?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for asymmetric methylation.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of methyl group incorporation.
- Statistical Design : Apply a Box-Behnken design to evaluate interactions between temperature, catalyst loading, and solvent polarity .
- Table : Yield comparison across solvents (n=3 replicates):
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 72 ± 3 | 95 |
| THF | 65 ± 4 | 89 |
| Acetonitrile | 68 ± 2 | 92 |
Q. How should conflicting data on 16,16-dimethyl-PGE1’s receptor selectivity be resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell type, receptor density). To address this:
- Standardize Models : Use isogenic cell lines (e.g., CRISPR-edited HEK293 for EP receptor subtypes).
- Cross-Validate : Compare radioligand binding (Ki) with functional assays (EC50 for cAMP).
- Meta-Analysis : Aggregate data from ≥5 independent studies and apply Cochran’s Q test to identify heterogeneity .
- Example : A 2022 study reported EP2 selectivity (Ki = 12 nM), while a 2023 paper found EP4 affinity (Ki = 18 nM). Differences were traced to variations in membrane preparation protocols .
Q. What strategies ensure reproducibility in 16,16-dimethyl-PGE1 stability studies under physiological conditions?
- Methodological Answer :
- Buffer Composition : Include 0.1% bovine serum albumin (BSA) to mimic protein binding in plasma.
- Temperature Control : Use water-jacketed incubation chambers (±0.1°C accuracy).
- Sampling Intervals : Collect aliquots at 0, 1, 2, 4, 8, and 24 hours, quenched with 1% formic acid.
- Data Normalization : Express degradation as % remaining relative to T=0, using a stable isotope internal standard (e.g., d4-PGE1) .
Ethical and Methodological Considerations
Q. How can researchers mitigate risks when handling 16,16-dimethyl-PGE1 in laboratory settings?
- Methodological Answer :
- Safety Protocols : Use fume hoods for synthesis steps involving volatile methylating agents.
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.
- Ethical Oversight : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and justify dosing regimens via pharmacokinetic modeling .
Q. What frameworks guide the formulation of research questions for 16,16-dimethyl-PGE1 studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example : "Does 16,16-dimethyl-PGE1 attenuate fibrosis in human hepatic stellate cells via EP4 receptor-mediated TGF-β suppression?"
- PICO Framework : Define Population (in vitro HSC lines), Intervention (10–100 nM 16,16-dimethyl-PGE1), Comparison (native PGE1), Outcome (TGF-β1 ELISA quantification) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
